6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine
Description
Properties
Molecular Formula |
C6H3Cl2N3 |
|---|---|
Molecular Weight |
188.01 g/mol |
IUPAC Name |
6,8-dichloro-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-1-5(8)6-10-9-3-11(6)2-4/h1-3H |
InChI Key |
UEIYEFQQTMAXMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NN=CN2C=C1Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials
2,3-Dichloropyridine Derivatives: The dichloro substitution pattern at positions 6 and 8 in the triazolopyridine corresponds to the 2 and 3 positions in the pyridine precursor. Commercially available or synthesized 2,3-dichloropyridine or its carboxylic acid derivatives serve as key starting materials.
Hydrazine Hydrate or Hydrazides: These provide the nitrogen atoms necessary for the formation of the triazole ring.
Cyclization Reaction
The core step involves the condensation of the pyridine derivative with hydrazine or hydrazide under dehydrating conditions, often using phosphorus oxychloride (POCl3) as both solvent and dehydrating agent.
Microwave irradiation can be applied to accelerate the reaction, typically conducted at elevated temperatures (e.g., 100-150 °C) for a few hours.
The reaction leads to the formation of the fused triazolo ring system, preserving the dichloro substitution pattern.
Purification
- The crude product is often purified by recrystallization from ethanol or other suitable solvents to obtain pure 6,8-dichloro-triazolo[4,3-a]pyridine.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting Materials | 2,3-Dichloropyridine derivatives, hydrazine hydrate | Commercially available or synthesized in lab |
| Solvent/Dehydrating Agent | Phosphorus oxychloride (POCl3) | Acts as solvent and dehydrating agent |
| Temperature | 100–150 °C (microwave irradiation possible) | Microwave reduces reaction time and improves yield |
| Reaction Time | 2–6 hours (microwave), up to 24 hours (conventional) | Dependent on scale and method |
| Purification | Recrystallization from ethanol or similar | Yields light yellow to off-white solid |
| Yield | Moderate to good (50–70%) | Dependent on purity of starting materials and conditions |
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Hydrazine + 2,3-Dichloropyridine + POCl3 (Microwave) | Hydrazine hydrate, 2,3-dichloropyridine, POCl3 | Microwave irradiation, 100–150 °C, 2–6 h | Rapid reaction, good yields, simple purification | Requires POCl3 handling, moderate yields |
| Conventional Heating with POCl3 | Same as above | 120 °C, 12–24 h | Established method | Longer reaction time |
| Palladium-Catalyzed Cyclization (Analogous) | Pd catalyst, halogenated pyridines, hydrazine derivatives | Variable, inert atmosphere | Potential for selective functionalization | Less documented for this compound |
| Multi-step Synthesis from Pyridine Carboxylic Acids | Pyridine acid derivatives, hydrazine, dehydrating agents | Multi-step, variable | Allows diverse substitution | More complex, time-consuming |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms at positions 6 and 8 serve as primary sites for nucleophilic displacement.
Key Examples:
-
Amination : Reaction with primary/secondary amines (e.g., morpholine, piperidine) in polar aprotic solvents (DMF, DMSO) at 80–100°C yields 6- or 8-amino derivatives. Primary amines require catalytic CuI for improved regioselectivity.
-
Thiolation : Treatment with thiols (e.g., benzyl mercaptan) under basic conditions (K₂CO₃, EtOH) replaces chlorine with thioether groups at either position .
Regioselectivity Factors:
-
Position 8 is generally more reactive due to reduced steric hindrance compared to position 6.
-
Electron-donating groups on nucleophiles favor substitution at position 8, while bulky nucleophiles prefer position 6.
Cyclization and Ring Expansion
The triazole ring participates in annulation reactions to form polycyclic systems.
Notable Pathways:
-
Dimroth Rearrangement : Nitro-substituted derivatives undergo thermal isomerization (60–100°C) to form triazolo[1,5-a]pyridines. For example, 3-nitro derivatives rearrange completely in refluxing toluene .
-
Oxidative Cyclization : Reaction with chloroethynylphosphonates in the presence of K₂CO₃ yields fused phosphonate-containing triazolopyridines via ketenimine intermediates .
Mechanistic Insight:
textIntermediate Formation: Cl⁻ displacement → Ynamine (A) → Ketenimine (B) → Cyclization → Triazolopyridine (C)
This pathway is highly selective for 2-hydrazinylpyridine precursors .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the pyridine ring.
Suzuki-Miyaura Coupling:
-
Reaction with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) introduces aryl groups at position 3. For example:
Yields range from 45–85%, depending on steric/electronic effects of the boronic acid .
Buchwald-Hartwig Amination:
Oxidation and Reduction
Functional group interconversions are facilitated by redox reactions.
Oxidation:
Reduction:
Structural Modifications and Bioactivity
Derivatives exhibit tailored pharmacological properties:
| Derivative | Biological Activity | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| 3-(Cyclopropylmethyl) | TNF-α inhibition | 0.85 μM | |
| 3-(4-Methoxyphenyl) | Antifungal (C. albicans) | MIC = 64 μg/mL | |
| 3-(4-Nitrophenyl) | Anticancer (HT-29 cells) | 51 nM |
Key Trends:
-
Electron-withdrawing substituents (e.g., NO₂, CF₃) enhance anticancer activity .
-
Bulky groups (e.g., tert-butyl) improve metabolic stability but reduce solubility .
Reaction Optimization Data
Critical parameters for scalable synthesis:
| Reaction Type | Optimal Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | DME/H₂O | 80°C | 72–85 |
| Nucleophilic Amination | CuI | DMF | 100°C | 68–76 |
| Dimroth Rearrangement | None | Toluene | 110°C | 89–95 |
This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science, with ongoing research focused on novel coupling strategies and bioisostere development .
Scientific Research Applications
6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, the compound inhibits kinases such as c-Met and VEGFR-2, which are involved in cell signaling pathways that regulate cell growth and survival . The inhibition of these kinases leads to the disruption of cancer cell proliferation and induces apoptosis .
Comparison with Similar Compounds
Structural Comparisons with Analogues
Core Planarity and Conjugation
The [1,2,4]triazolo[4,3-a]pyridine ring system is planar, as observed in X-ray crystallography studies of related compounds. For example, derivatives such as 3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine exhibit dihedral angles of 26.79°–30.41° between the triazole-pyridine core and attached substituents, influencing intermolecular interactions . In contrast, the 6,8-dichloro variant likely maintains planarity but with enhanced electron-withdrawing effects due to chlorine atoms, which may reduce nucleophilic reactivity compared to non-halogenated analogues.
Substituent Effects
- This contrasts with 6,8-dichloro’s dual chlorine substituents, which may prioritize electrophilic interactions .
- 3,8-Dichloro derivative (CAS 22841-86-7) : Positional isomerism shifts chlorine to the triazole ring (position 3), altering electronic distribution and hydrogen-bonding capacity compared to 6,8-dichloro .
Table 1: Structural and Electronic Properties of Selected Analogues
| Compound | Substituents | Molecular Weight | Key Properties |
|---|---|---|---|
| 6,8-Dichloro derivative | Cl (6,8) | ~220.0* | High electrophilicity, planar core |
| 8-Chloro-6-(CF₃) derivative | Cl (8), CF₃ (6) | 256.01 | Enhanced lipophilicity |
| 3,8-Dichloro derivative | Cl (3,8) | 220.0 | Altered H-bonding sites |
| 3-Chloro derivative (CAS 4922-74-1) | Cl (3) | 153.57 | Reduced steric hindrance |
*Estimated based on molecular formula.
Functional Comparisons
Antifungal and Herbicidal Activity
- 6,8-Dichloro derivative: Limited direct data, but structurally similar compounds like 8-chloro-3-((2,6-difluorobenzyl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridine exhibit IC₅₀ values of 76.4% against H. maydis, attributed to sulfone and chloro groups enhancing target binding .
- Hydrazone-containing derivatives : Microwave-synthesized analogues show 70–85% inhibition against Botrytis cinerea at 100 µg/mL, with DFT studies linking activity to electron-deficient triazole rings .
Q & A
Q. What are the key structural features and nomenclature of 6,8-dichloro-[1,2,4]triazolo[4,3-a]pyridine?
The compound consists of a fused triazole and pyridine ring system, with chlorine atoms at the 6- and 8-positions. The "[4,3-a]" notation specifies the fusion pattern: the triazole ring (positions 1,2,4) is fused to the pyridine at the pyridine's 3-position. This substitution pattern influences electronic properties and binding interactions in biological systems .
Q. What are common synthetic routes for preparing 6,8-dichloro-[1,2,4]triazolo[4,3-a]pyridine derivatives?
A widely used method involves oxidative cyclization of hydrazine intermediates. For example:
- Oxidative ring closure : Reacting hydrazine intermediates with sodium hypochlorite (NaOCl) in ethanol at room temperature yields the triazolopyridine core in ~73% yield (clean, green conditions) .
- Hypervalent iodine(III)-mediated cyclization : Efficient for generating triazoloazines, including metallocene-containing derivatives, with low toxicity and high stability .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Identifies substituent positions (e.g., chlorine atoms, aryl groups) via characteristic shifts (e.g., methyl protons at δ 2.5–3.0 ppm, aromatic protons at δ 7.0–8.5 ppm) .
- X-ray crystallography : Confirms fused-ring geometry and substituent orientation (e.g., dihedral angles between triazole and pyridine rings) .
- HRMS-ESI : Validates molecular weight and isotopic patterns .
Q. What are the primary biological activities reported for this compound class?
- Herbicidal activity : 8-Chloro-3-(4-propylphenyl) derivatives inhibit dicotyledonous weeds (e.g., Amaranthus retroflexus) at 37.5 g a.i. ha⁻¹ .
- Antifungal properties : Derivatives with hydrazone moieties show efficacy against Candida species via microwave-assisted synthesis .
- Receptor modulation : Acts as a positive allosteric modulator of mGluR2 receptors and an antagonist of retinol-binding protein 4 (RBP4) .
Advanced Research Questions
Q. How can synthesis be optimized for scalability and reproducibility?
- Solvent selection : Ethanol or pyridine minimizes side reactions during cyclization .
- Oxidant choice : Replace toxic Cr(VI) reagents with NaOCl or PhI(OAc)₂ for greener protocols .
- Purification : Use alumina plugs or recrystallization to isolate high-purity products (>90%) .
Q. What computational methods support the design of bioactive derivatives?
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with antifungal activity .
- 3D-QSAR/CoMFA : Guides structural modifications by modeling steric/electrostatic fields (e.g., enhancing herbicidal activity via para-substituted aryl groups) .
Q. How to resolve contradictions in biological activity data across studies?
- Dosage calibration : Activity discrepancies may arise from variations in testing concentrations (e.g., 50% inhibition at 37.5 g a.i. ha⁻¹ vs. 150 g a.i. ha⁻¹) .
- Orthogonal assays : Validate receptor modulation (e.g., mGluR2) using both binding assays and functional cAMP measurements .
Q. What strategies improve selectivity in receptor-binding applications?
- Substituent engineering : Introduce electron-withdrawing groups (e.g., Cl) at the 6/8 positions to enhance hydrophobic interactions with RBP4’s β-ionone pocket .
- Isosteric replacement : Replace triazole with pyrimidine to assess binding affinity changes .
Q. What challenges arise in crystallographic analysis of triazolopyridine derivatives?
Q. How to analyze structure-activity relationships (SAR) using diverse datasets?
- Meta-analysis : Cross-reference herbicidal, antifungal, and receptor-binding data to identify conserved pharmacophores (e.g., 3-aryl substitution enhances broad-spectrum activity) .
- Machine learning : Train models on datasets (e.g., IC₅₀ values, logP) to predict novel derivatives with dual herbicidal/antifungal activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
